![molecular formula C25H33ClN6O2 B14683553 Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate CAS No. 29331-20-2](/img/structure/B14683553.png)
Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-b]pyrazine core, which is known for its biological activity and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the chlorophenyl group and the diethylamino pentan-2-yl side chain. The final step involves the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a different aromatic group in place of the chlorophenyl moiety.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate can be compared to other compounds with similar structures, such as:
Pyrido[2,3-b]pyrazine derivatives: These compounds share the same core structure and may have similar biological activities.
Chlorophenyl-substituted compounds: These compounds feature the chlorophenyl group and may undergo similar chemical reactions.
Carbamate esters: These compounds contain the carbamate functional group and may have similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
特性
CAS番号 |
29331-20-2 |
|---|---|
分子式 |
C25H33ClN6O2 |
分子量 |
485.0 g/mol |
IUPAC名 |
ethyl N-[3-(4-chlorophenyl)-6-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-8-yl]carbamate |
InChI |
InChI=1S/C25H33ClN6O2/c1-5-32(6-2)14-8-9-17(4)28-22-15-20(30-25(33)34-7-3)23-24(31-22)29-21(16-27-23)18-10-12-19(26)13-11-18/h10-13,15-17H,5-9,14H2,1-4H3,(H2,28,29,30,31,33) |
InChIキー |
KCHRRYKJVVPGIO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C)NC1=NC2=NC(=CN=C2C(=C1)NC(=O)OCC)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



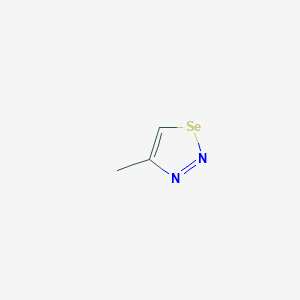
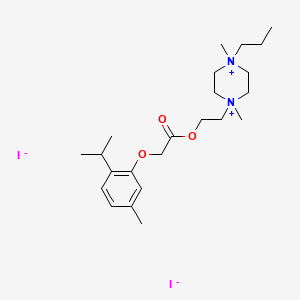
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
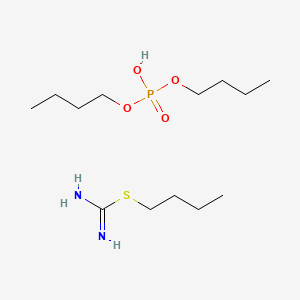
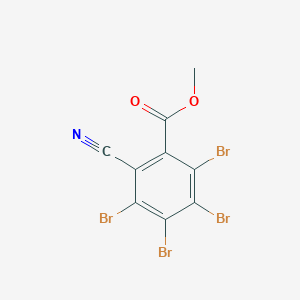

![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
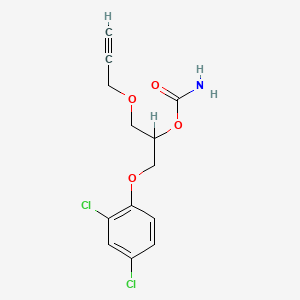
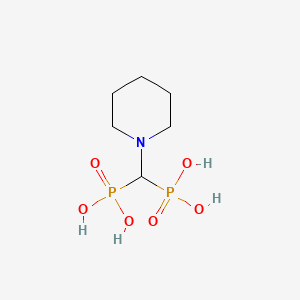
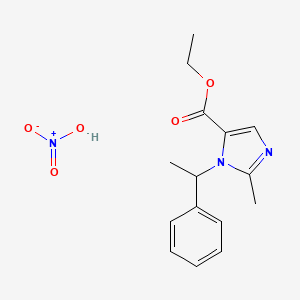

![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

